molecular formula C25H27N5O4S B2415062 methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate CAS No. 1251671-44-9

methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2415062
CAS No.: 1251671-44-9
M. Wt: 493.58
InChI Key: HVNGQKLJPMJXFK-UHFFFAOYSA-N
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Description

methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features a cyclohexyl group, a benzamide moiety, and a piperazine ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound’s structure suggests it may interact with various enzymes, proteins, and other biomolecules. The presence of the methoxyphenyl group and piperazine ring could potentially allow it to interact with enzymes involved in methylation processes . The pyrimidinyl group might suggest potential interactions with nucleic acids or proteins that bind to them .

Cellular Effects

Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism . The presence of the methoxyphenyl and piperazine groups could suggest potential interactions with cellular receptors or enzymes, possibly influencing cellular signaling .

Molecular Mechanism

Its structure suggests it could potentially act as a ligand for certain cellular receptors or as an inhibitor or activator of certain enzymes . The presence of the methoxyphenyl and piperazine groups could suggest potential binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

Based on its structure, it is likely to be relatively stable under physiological conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically studied. Like many compounds, it is likely that its effects would vary with dosage, with potential threshold effects at lower dosages and possible toxic or adverse effects at high dosages .

Metabolic Pathways

The presence of the methoxyphenyl and piperazine groups could suggest potential involvement in methylation processes or pathways involving similar compounds .

Transport and Distribution

Based on its structure, it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Its structure suggests it could potentially localize to specific compartments or organelles based on interactions with targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. . The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors.

    Industry: Utilized in the production of specialized polymers and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group and piperazine ring make it particularly interesting for medicinal chemistry applications, as these moieties can interact with biological targets in unique ways.

Properties

IUPAC Name

methyl 3-[[2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-33-21-9-4-3-8-20(21)29-10-12-30(13-11-29)22-15-24(27-17-26-22)35-16-23(31)28-19-7-5-6-18(14-19)25(32)34-2/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNGQKLJPMJXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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